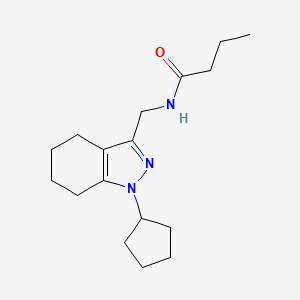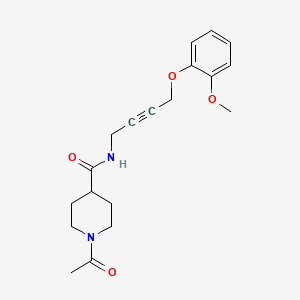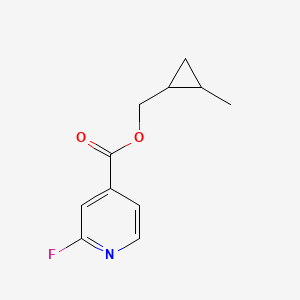![molecular formula C25H22F2N4O3S B2370658 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252876-57-5](/img/no-structure.png)
3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized compounds structurally similar to 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, revealing significant antimicrobial activities. For instance, compounds with related structures were synthesized and evaluated against various microorganism strains, exhibiting high antimicrobial activity (Yurttaş et al., 2016).
Herbicidal and Antagonistic Properties
In agricultural research, certain derivatives have been synthesized and shown to exhibit notable herbicidal activities. For example, a related compound demonstrated 98% herbicidal activity against Brassica napus at specific concentrations (Huazheng, 2013). Furthermore, other derivatives have been identified as potent A2B adenosine receptor antagonists, a finding that might have implications in various therapeutic areas (Esteve et al., 2006).
Antibacterial Effects and Other Bioactivities
The synthesis of substituted thienopyrimidines has been reported, which involved reactions yielding compounds with potential antibacterial properties (More et al., 2013). Additionally, novel compounds derived from similar structures have been synthesized and screened for various bioactivities, including anti-inflammatory and analgesic effects (Abu‐Hashem et al., 2020).
Anticancer Potential
Some synthesized derivatives structurally related to 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown promising results in anticancer studies. For instance, compounds were screened for their activity against the MCF-7 human breast cancer cell line, revealing certain derivatives with significant inhibitory potential (Kumar & Sharma, 2022).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one, and the second intermediate is 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloroacetyl chloride", "thiophene-2-carboxylic acid", "4-fluorobenzyl bromide", "4-(2-fluorophenyl)piperazine", "triethylamine", "N,N-dimethylformamide", "sodium hydride", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thiophene-2-carboxylate\n- React 2-fluoroaniline with 2-chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-fluoroanilino)-2-oxoethyl chloride\n- React the above product with thiophene-2-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-fluoroanilino)-2-oxoethyl thiophene-2-carboxylate\n- React the above product with sodium hydride in the presence of N,N-dimethylformamide to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thiophene-2-carboxylate\n\nStep 2: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one\n- React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thiophene-2-carboxylate with acetic anhydride in the presence of sodium bicarbonate to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one\n\nStep 3: Synthesis of 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n- React thiophene-2-carboxylic acid with sodium hydroxide in the presence of water to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n- React 4-fluorobenzyl bromide with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium hydride and N,N-dimethylformamide to form 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n- React the above product with hydrochloric acid to form 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione\n\nStep 4: Coupling of intermediates\n- React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl thieno[3,2-d]pyrimidine-4(3H)-one with 3-(4-fluorobenzyl)-1-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a coupling agent to form the final product" ] } | |
CAS RN |
1252876-57-5 |
Product Name |
3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C25H22F2N4O3S |
Molecular Weight |
496.53 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-7-5-17(6-8-18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-4-2-1-3-19(20)27/h1-9,14H,10-13,15-16H2 |
InChI Key |
ZVEYBKVBPDNLIK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)

![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)

![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)
![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)
